molecular formula C19H17N3O3S B5408207 4-{[(4-methylpyridin-2-yl)amino]sulfonyl}-N-phenylbenzamide

4-{[(4-methylpyridin-2-yl)amino]sulfonyl}-N-phenylbenzamide

Cat. No.: B5408207
M. Wt: 367.4 g/mol
InChI Key: NDHIENWYFFKZNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(4-methylpyridin-2-yl)amino]sulfonyl}-N-phenylbenzamide, commonly known as MPSPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of MPSPB is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that play a role in cancer growth, neurodegeneration, and inflammation.
Biochemical and Physiological Effects:
MPSPB has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the reduction of oxidative stress, and the inhibition of pro-inflammatory cytokine production.

Advantages and Limitations for Lab Experiments

One advantage of using MPSPB in lab experiments is its potential therapeutic applications in various fields of medicine. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for MPSPB research, including the identification of its molecular targets and the optimization of its therapeutic potential. Additionally, further studies are needed to determine the safety and efficacy of MPSPB in preclinical and clinical trials.

Synthesis Methods

The synthesis of MPSPB can be achieved by reacting 4-aminopyridine-2-sulfonamide with 4-bromo-N-phenylbenzamide in the presence of a palladium catalyst. The resulting product is then purified using column chromatography.

Scientific Research Applications

MPSPB has been studied for its potential therapeutic applications in various fields of medicine, including cancer treatment, neurodegenerative diseases, and inflammation. In cancer treatment, MPSPB has been found to inhibit the growth of cancer cells by inducing apoptosis. In neurodegenerative diseases, MPSPB has been shown to protect neurons from oxidative stress and reduce inflammation. In inflammation, MPSPB has been found to inhibit the production of pro-inflammatory cytokines.

Properties

IUPAC Name

4-[(4-methylpyridin-2-yl)sulfamoyl]-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c1-14-11-12-20-18(13-14)22-26(24,25)17-9-7-15(8-10-17)19(23)21-16-5-3-2-4-6-16/h2-13H,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDHIENWYFFKZNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.